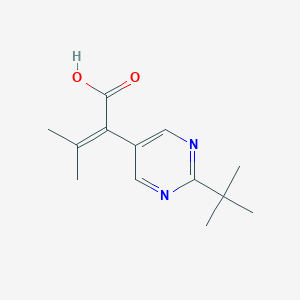
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is an organic compound with a molecular formula of C12H18N2O2. This compound is commonly known as 2-tert-butyl-4-isopropylidene-5-pyrimidineacetic acid and is a pyrimidine derivative. It has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-viral activities.
Wirkmechanismus
The mechanism of action of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to the induction of apoptosis in cancer cells through the activation of the caspase cascade. The anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is believed to be due to its ability to inhibit viral replication.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) have been studied in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase cascade. Furthermore, it has been reported to exhibit potent anti-viral activity against HIV and HSV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and low toxicity profile make it an attractive compound for further research. However, one of the limitations of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI). One potential area of research is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Furthermore, the anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) warrants further investigation, particularly in the context of emerging viral diseases such as COVID-19. Finally, the potential of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored further.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been reported to exhibit potent anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
CAS-Nummer |
122936-62-3 |
|---|---|
Produktname |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) |
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(2-tert-butylpyrimidin-5-yl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10(11(16)17)9-6-14-12(15-7-9)13(3,4)5/h6-7H,1-5H3,(H,16,17) |
InChI-Schlüssel |
GCJXWQHTWPYJQP-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
Kanonische SMILES |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
Synonyme |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

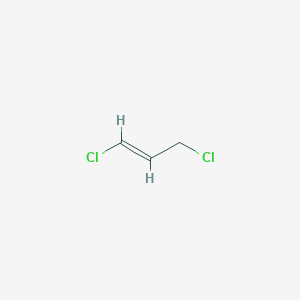
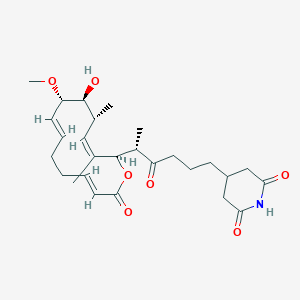
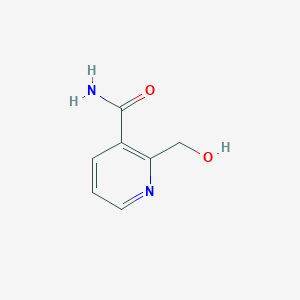


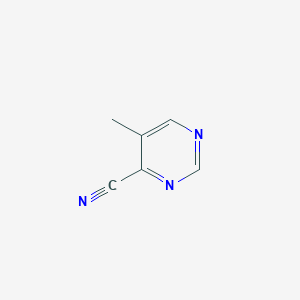

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
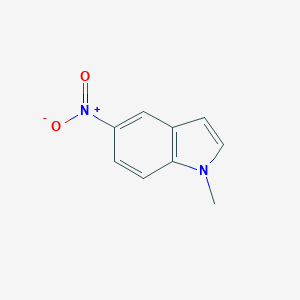
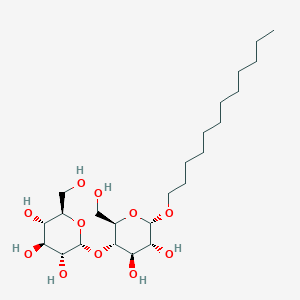
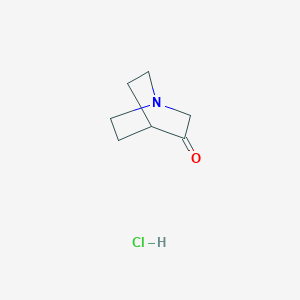
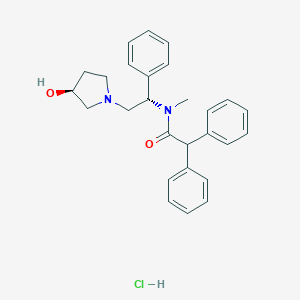
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)